molecular formula C26H20N2O4S B3003828 N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-phenoxybenzamide CAS No. 921871-13-8

N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-phenoxybenzamide

Cat. No.: B3003828
CAS No.: 921871-13-8
M. Wt: 456.52
InChI Key: YINOEFQISWIAJE-UHFFFAOYSA-N
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Description

N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-phenoxybenzamide (CAS 921871-13-8) is a synthetic small molecule with a molecular formula of C26H20N2O4S and a molecular weight of 456.52 g/mol . This chemical reagent integrates two pharmaceutically significant heterocyclic scaffolds: the benzofuran and the thiazole ring, making it a compound of high interest in medicinal chemistry and early-stage drug discovery research . The benzofuran core is a privileged structure in drug design, known for its diverse biological properties, and derivatives are frequently investigated for their potential anti-infective and anticancer activities . The 7-ethoxy substitution on the benzofuran moiety is a feature found in several research compounds under investigation for their biological effects . Furthermore, the 1,3-thiazole ring is a critically important functional group in pharmacology, implicated in ligands that interact with a wide variety of biological targets and used in therapeutic applications including antibacterial, antifungal, and antihypertensive agents . This compound is presented with a purity of 95% or higher, making it suitable for advanced research applications. It is supplied for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers are encouraged to handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N2O4S/c1-2-30-22-10-6-7-18-15-23(32-24(18)22)21-16-33-26(27-21)28-25(29)17-11-13-20(14-12-17)31-19-8-4-3-5-9-19/h3-16H,2H2,1H3,(H,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YINOEFQISWIAJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)OC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-phenoxybenzamide typically involves multiple steps, including the formation of the benzofuran and thiazole rings, followed by their coupling with the phenoxybenzamide moiety. Common synthetic strategies include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-phenoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.

    Reduction: The thiazole ring can be reduced under specific conditions.

    Substitution: The phenoxybenzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines and thiols are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran ring may yield quinone derivatives, while reduction of the thiazole ring may produce dihydrothiazole compounds.

Scientific Research Applications

N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-phenoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-phenoxybenzamide involves its interaction with specific molecular targets and pathways. The benzofuran and thiazole rings are known to interact with enzymes and receptors, modulating their activity. This compound may inhibit the growth of cancer cells by interfering with cell signaling pathways and inducing apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiazole Ring

Compound 1 : N-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide ()
  • Structure : Fluorophenyl substituent on thiazole.
  • Molecular Weight : 390.43 vs. ~559.7 (target compound).
  • Bioactivity : Fluorinated analogs often exhibit improved pharmacokinetics, though specific data for this compound are unavailable.
Compound 2 : N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide ()
  • Structure: Methylphenyl on thiazole and 2-phenoxybenzamide.
  • Key Differences: The methyl group increases lipophilicity (logP ~4.1, inferred from ), while the ortho-phenoxy position may reduce steric hindrance.
  • Bioactivity : Reported 129.23% efficacy in growth modulation studies (p<0.05), suggesting potent activity.

Benzamide Modifications

Compound 3 : 4-[Cyclohexyl(methyl)sulfamoyl]-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide (BB00079, )
  • Structure : Cyclohexyl(methyl)sulfamoyl substituent on benzamide.
  • Key Differences : The sulfamoyl group increases polarity and molecular weight (539.67 vs. ~559.7 for the target). This may enhance solubility but reduce membrane permeability.
  • Synthesis : Likely derived from similar coupling reactions, emphasizing the versatility of the thiazole-benzofuran core.
Compound 4 : N-(4-Methyl-1,3-thiazol-2-yl)-4-phenoxybenzamide ()
  • Structure: Methyl-substituted thiazole with phenoxybenzamide.
  • Key Differences : Simpler structure with lower molecular weight (310.4) and logP (4.1). The absence of benzofuran reduces π-π interactions but improves synthetic accessibility.

Functional Group Additions

Compound 5 : N-[5-(4-Nitrophenyl)sulfonyl-1,3-thiazol-2-yl]-4-phenoxybenzamide ()
  • Structure : Nitrophenylsulfonyl group on thiazole.
  • Nitro groups may confer redox activity but increase toxicity risks.

Structural and Functional Analysis

Electronic and Steric Effects

  • Benzofuran vs. Phenyl : The 7-ethoxybenzofuran in the target compound provides a rigid, planar structure favoring hydrophobic interactions, unlike simpler phenyl groups (e.g., Compound 1).
  • Ethoxy Group : Enhances solubility compared to methoxy or alkyl chains (e.g., ’s ethoxybenzamide derivative).

Pharmacokinetic Properties

  • Lipophilicity: The target compound’s logP is expected to be higher than Compound 4 (logP 4.1) due to the benzofuran and phenoxy groups, impacting absorption and blood-brain barrier penetration.
  • Metabolic Stability : Fluorinated analogs (Compound 1) may resist oxidative metabolism better than ethoxy-substituted derivatives.

Bioactivity and Target Engagement

  • Enzyme Inhibition : Thiazole derivatives (e.g., ’s COX/LOX inhibitors) suggest that the target compound’s benzofuran-thiazole core could interact with hydrophobic enzyme pockets. Docking studies () highlight the role of substituents in binding orientation.

Data Tables

Table 1: Comparative Molecular Properties

Compound Name Molecular Weight logP Key Substituents Bioactivity (if reported)
Target Compound ~559.7 ~4.5* 7-ethoxybenzofuran, phenoxybenzamide N/A
N-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide 390.43 ~3.8 Fluorophenyl N/A
BB00079 () 539.67 ~5.0 Cyclohexylsulfamoyl N/A
N-(4-Methyl-1,3-thiazol-2-yl)-4-phenoxybenzamide 310.4 4.1 Methylthiazole N/A

*Estimated based on structural analogs.

Biological Activity

N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-phenoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features several notable structural elements:

  • Benzofuran moiety : Contributes to its pharmacological properties.
  • Thiazole ring : Enhances biological activity through interactions with various biological targets.
  • Phenoxybenzamide group : Known for its role in modulating enzyme activity.

The molecular formula is C28H25N3O5S2C_{28}H_{25}N_{3}O_{5}S_{2}, with a molecular weight of approximately 547.64 g/mol. The presence of an ethoxy group enhances its solubility, which is crucial for biological activity.

Anti-inflammatory Effects

One of the most significant biological activities of this compound is its role as an inhibitor of the p38 mitogen-activated protein kinase (MAPK). This pathway is essential in mediating inflammatory responses. In vitro studies have demonstrated that this compound effectively suppresses the release of tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide-stimulated models, indicating strong anti-inflammatory properties .

The mechanism of action involves selective binding to p38 MAPK, inhibiting its activity and subsequently affecting downstream inflammatory signaling pathways. This selectivity is attributed to the compound's unique structural features, which allow it to interact specifically with the kinase domain .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds highlights the unique aspects of this compound:

Compound NameStructural FeaturesBiological Activity
TAK-715Thiazole, Benzamidep38 MAP kinase inhibitor
4-(3-methylphenyl)-5-pyridylthiazoleThiazole derivativeAnti-inflammatory
N-(2-hydroxyethyl)-4-methylbenzenesulfonamideSulfonamide structureAntimicrobial properties

This table illustrates how the specific combination of functional groups in this compound enhances its biological activity compared to other compounds .

Case Studies and Research Findings

Recent studies have focused on the compound's potential therapeutic applications. For instance:

  • In Vitro Studies : Research has shown that this compound can inhibit TNF-α release in macrophages stimulated by lipopolysaccharides. This suggests a promising avenue for treating inflammatory diseases such as rheumatoid arthritis .
  • Binding Affinity Studies : Techniques such as surface plasmon resonance (SPR) have been proposed to quantify the binding affinities of this compound to p38 MAPK, providing insights into its potency and selectivity .
  • Potential Applications : Beyond anti-inflammatory effects, there are indications that this compound could be explored for its antimicrobial and anticancer properties, depending on further elucidation of its mechanisms .

Future Directions

Further research is needed to explore:

  • The full spectrum of biological activities beyond anti-inflammatory effects.
  • The pharmacokinetics and bioavailability in vivo.
  • Potential side effects and toxicity profiles.

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